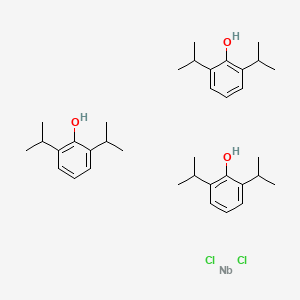
D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucosamine Hydrochloride is an amino sugar derived from the substitution of a hydroxyl group of a glucose molecule with an amino group . It is a precursor of the glycosaminoglycans and proteoglycans that make up articular cartilage . It has been widely used in food, cosmetics, and pharmaceutical industries .
Synthesis Analysis
D-Glucosamine and its acetylated derivative, N-acetylglucosamine (GlcNAc), are currently produced by acid hydrolysis of chitin (a linear polymer of GlcNAc) extracted from crab and shrimp shells .Molecular Structure Analysis
The molecular formula of D-Glucosamine Hydrochloride is C6H14ClNO5 . It is a monosaccharide that contains an amine group in place of one of the hydroxyl groups .Chemical Reactions Analysis
D-Glucosamine is a precursor in the hexosamine biosynthetic pathway leading to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), which is then used for making glycosaminoglycans, proteoglycans, and glycolipids .Physical And Chemical Properties Analysis
The molecular weight of D-Glucosamine Hydrochloride is 215.63 . When stored at 5°C in its original solvent and at its original concentration, the rate of decomposition is initially 1% per month from the date of purification .Mechanism of Action
The notion that augmenting the intake of the precursor molecule, glucosamine, may directly stimulate articular proteoglycan synthesis to modulate osteoarthritis has provided the rationale for its widespread use . Theoretically, exogenous glucosamine may augment glycosaminoglycan synthesis in cartilage .
Safety and Hazards
Future Directions
D-Glucosamine Hydrochloride has potential applications in various biomedical fields such as wound healing, bone regeneration, antibacterial effect, and oral hygiene . It also has potential as a drug carrier for molecular therapies, such as drug and gene delivery systems, and a role in imaging for tumor and cancer detection .
properties
CAS RN |
129521-67-1 |
|---|---|
Molecular Formula |
C6H13N1O5 |
Molecular Weight |
215.63 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



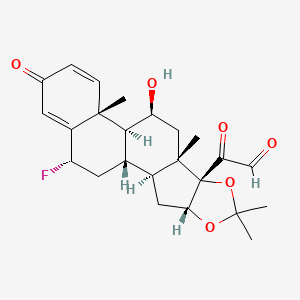
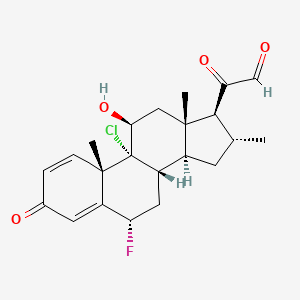


![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)

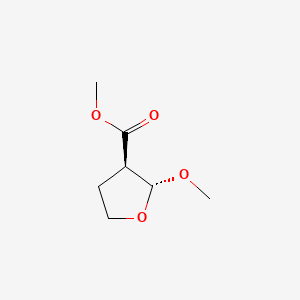
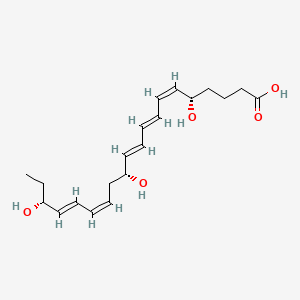

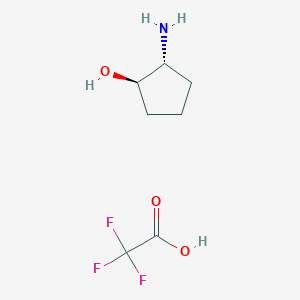
![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)
